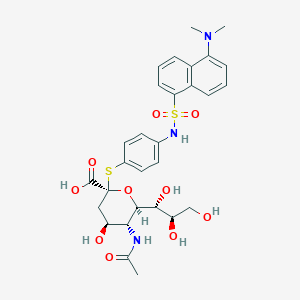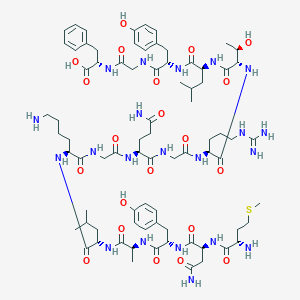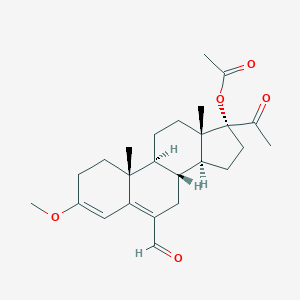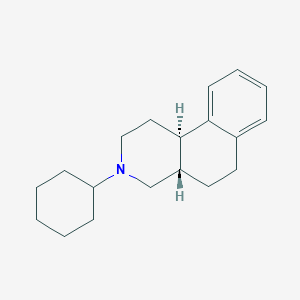
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline is not fully understood. However, it has been proposed to act as a modulator of various biological targets such as ion channels, enzymes, and receptors. It has been reported to exhibit both agonist and antagonist activities depending on the target.
Biochemical and Physiological Effects
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In addition, it has been reported to modulate the activity of various ion channels and receptors, which may have implications in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline in lab experiments is its potential as a scaffold for the development of novel compounds with improved pharmacological properties. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline. One direction is the development of novel compounds based on its scaffold for the treatment of various diseases. Another direction is the investigation of its potential as a tool for the modulation of neuronal activity. Furthermore, the elucidation of its mechanism of action and the identification of its biological targets may provide insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline involves the reaction of cyclohexanone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization and hydrogenation, to obtain the final product.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, it has been studied for its potential as a tool for the modulation of neuronal activity.
Propiedades
Número CAS |
140605-06-7 |
|---|---|
Nombre del producto |
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline |
Fórmula molecular |
C19H27N |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
(4aS,10bR)-3-cyclohexyl-2,4,4a,5,6,10b-hexahydro-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1 |
Clave InChI |
FUMLYVJDBXPSSP-VQIMIIECSA-N |
SMILES isomérico |
C1CCC(CC1)N2CC[C@@H]3[C@@H](C2)CCC4=CC=CC=C34 |
SMILES |
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
SMILES canónico |
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
Otros números CAS |
140605-06-7 |
Sinónimos |
3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline hydrochloride HEXOH-benzisoquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





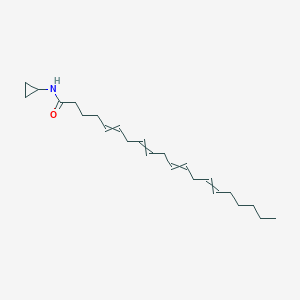
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
